

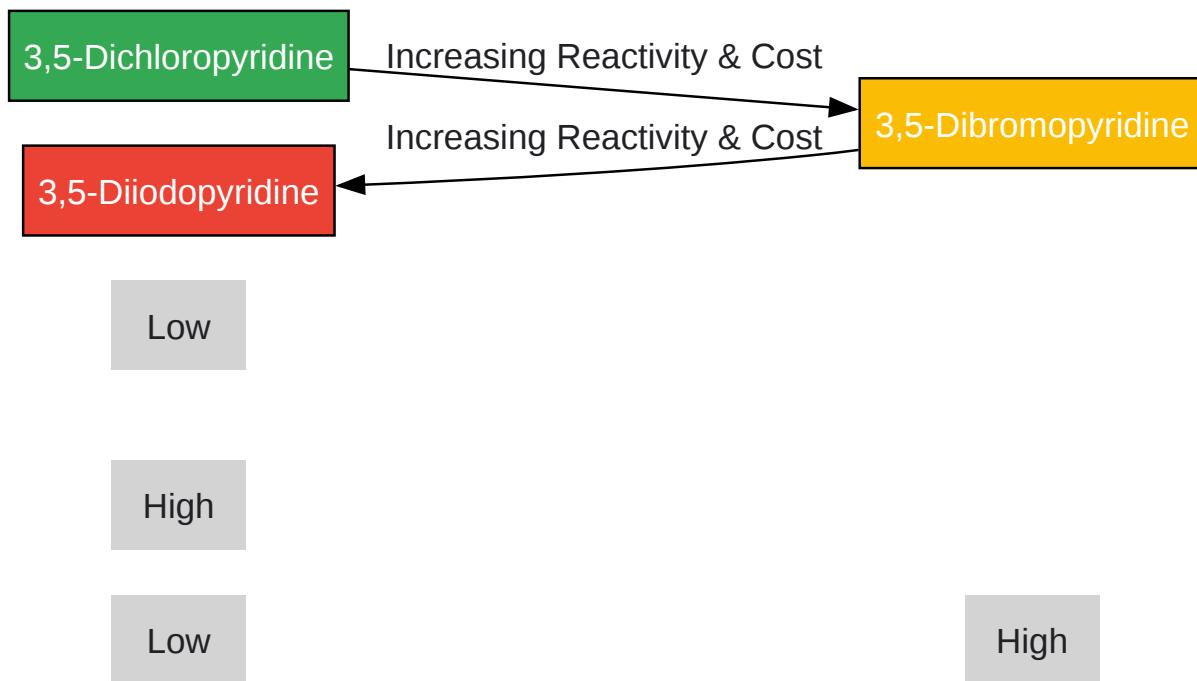
# A Comparative Guide to 3,5-Diiodopyridine and Other Dihalopyridines in Synthetic Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3,5-Diiodopyridine**

Cat. No.: **B1353092**


[Get Quote](#)

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that balances cost, reactivity, and efficiency.

Dihalopyridines are fundamental building blocks for creating complex molecular architectures, particularly in pharmaceuticals and agrochemicals.<sup>[1][2]</sup> This guide provides an objective, data-driven comparison of **3,5-diiodopyridine** against its more common counterparts, 3,5-dibromopyridine and 3,5-dichloropyridine, with a focus on their application in palladium-catalyzed cross-coupling reactions.

## Core Comparison: Cost vs. Reactivity

The primary trade-off when selecting a dihalopyridine lies between its market price and its chemical reactivity. Generally, there is an inverse relationship between cost and the reactivity of the carbon-halogen bond (I > Br > Cl) in widely-used cross-coupling reactions.

[Click to download full resolution via product page](#)

### Cost-Reactivity Profile of 3,5-Dihalopyridines

## Quantitative Cost Analysis

To provide a clear economic perspective, the following table summarizes the approximate costs of 3,5-dichloro-, 3,5-dibromo-, and **3,5-diiodopyridine** from representative chemical suppliers. Prices are converted to cost per gram and cost per mole to facilitate a standardized comparison.

| Compound             | Molecular Weight ( g/mol ) | Representative Price (USD) | Approx. Cost per Gram (USD) | Approx. Cost per Mole (USD) |
|----------------------|----------------------------|----------------------------|-----------------------------|-----------------------------|
| 3,5-Dichloropyridine | 147.99[1][3]               | \$61 for 100 g[1]<br>[4]   | \$0.61                      | \$90.27                     |
| 3,5-Dibromopyridine  | 236.89[2][5]               | \$305 for 1 kg[2]          | \$0.31                      | \$73.43                     |
| 3,5-Diiodopyridine   | 330.89                     | \$143 for 1 g[6]           | \$143.00                    | \$47,321.65                 |

Note: Prices are subject to change and may vary significantly between suppliers and purity grades. The prices listed are for research-grade quantities and were gathered from online catalogs in late 2025.

From the data, it is evident that **3,5-diiodopyridine** is substantially more expensive than its bromo and chloro analogs, a critical factor for process development and large-scale synthesis.

## Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

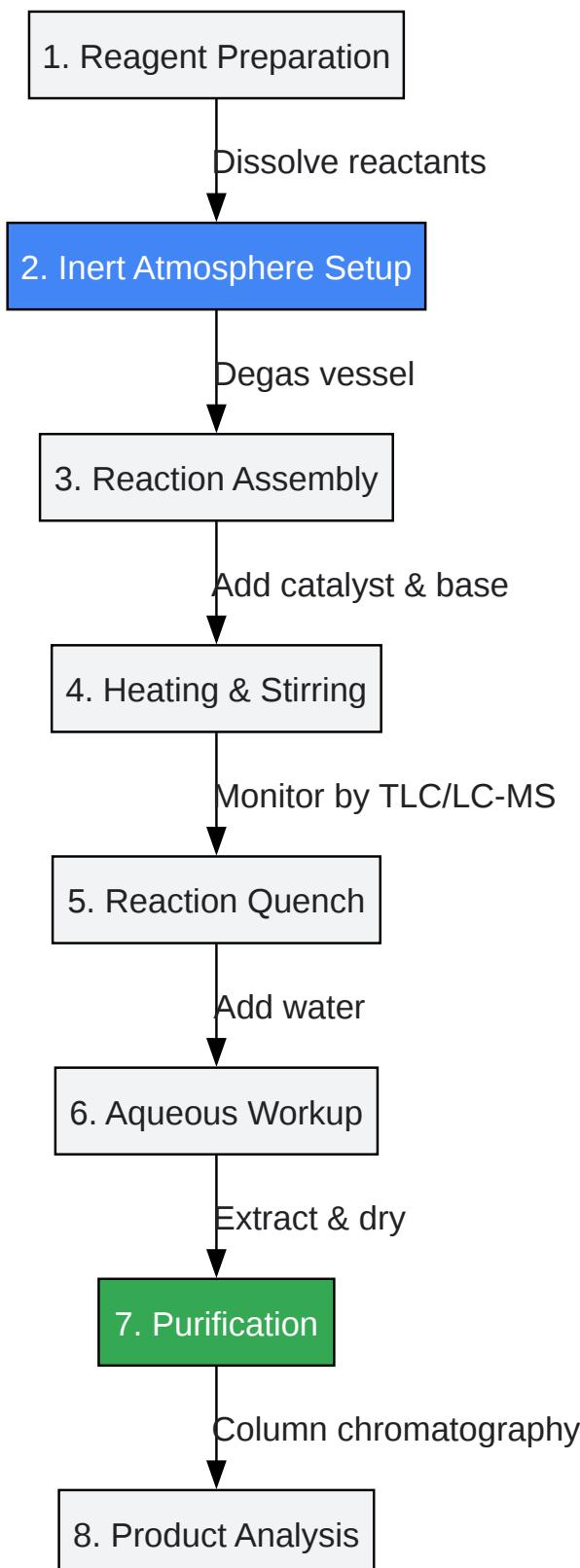
The enhanced reactivity of iodo-substituted aromatics is a well-established principle in organic synthesis, stemming from the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This trend holds true for halopyridines and is crucial for planning synthetic routes.[7][8]

General Reactivity Trend: **3,5-diiodopyridine** > 3,5-dibromopyridine > 3,5-dichloropyridine

This hierarchy has significant implications for reaction conditions:

- **3,5-Diiodopyridine:** Due to its high reactivity, it can often be coupled under milder conditions (e.g., lower temperatures, shorter reaction times) and may require less sophisticated or lower loadings of palladium catalysts and ligands. This can be advantageous for substrates with sensitive functional groups.

- 3,5-Dibromopyridine: Represents a good balance between reactivity and cost. It is a workhorse in many synthetic labs and is amenable to a wide range of standard cross-coupling protocols.[2]
- 3,5-Dichloropyridine: As the least reactive, it typically requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) to achieve efficient oxidative addition to the Pd(0) center.[9][10]


These reactions are cornerstones of modern medicinal chemistry for creating C-C, C-N, and C-O bonds.[11][12]

- Suzuki-Miyaura Coupling (C-C bond formation): This is one of the most versatile methods for generating biaryl structures.[8] While all three dihalopyridines can participate, reactions with 3,5-dichloropyridine often demand more active catalyst systems.[10][13] The higher reactivity of the C-I bond can be exploited for selective mono-functionalization.
- Buchwald-Hartwig Amination (C-N bond formation): Essential for synthesizing arylamines, this reaction's efficiency is highly dependent on the halide.[11][14] The reactivity order I > Br > Cl directly impacts the ease of C-N bond formation, with iodo- and bromopyridines generally giving higher yields under standard conditions than their chloro counterparts.[7][15]
- Sonogashira Coupling (C-C bond formation): Used to couple terminal alkynes with aryl halides, this reaction also follows the standard halide reactivity trend.[16][17] **3,5-diiodopyridine** will react more readily than the other two, making it suitable for delicate or complex alkyne substrates.

## Experimental Protocols

Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol serves as a starting point and must be optimized for the specific dihalopyridine and boronic acid used.

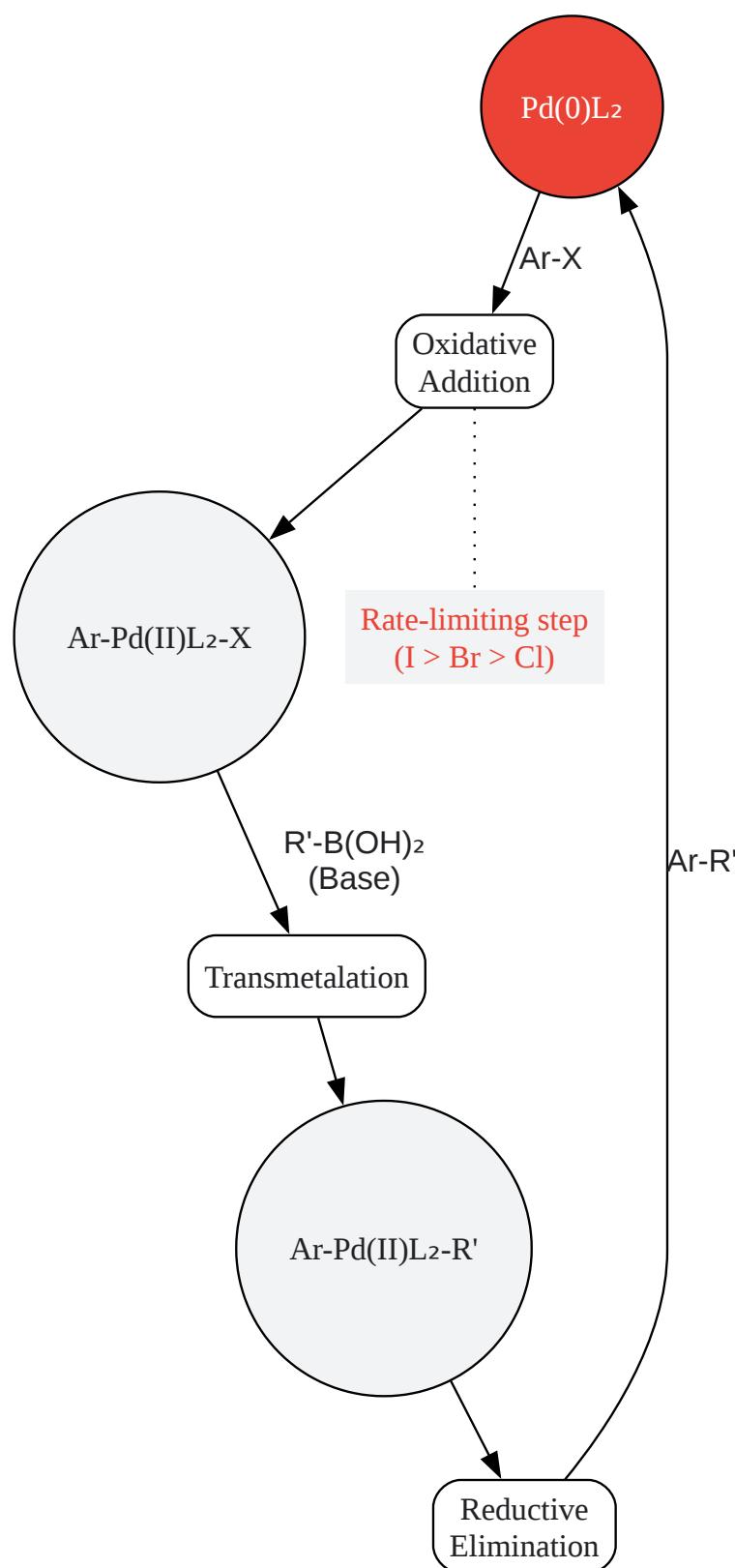
### General Protocol for Suzuki-Miyaura Coupling



[Click to download full resolution via product page](#)

Experimental Workflow for Suzuki-Miyaura Coupling

**Materials:**


- 3,5-Dihalopyridine (1.0 eq)
- Arylboronic acid (1.1 - 1.5 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq)
- Solvent (e.g., Dioxane/Water, Toluene, DMF)

**Procedure:**

- To a reaction vessel (e.g., a Schlenk flask), add the 3,5-dihalopyridine, arylboronic acid, and base.
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of inert gas.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Note: Reaction times will vary significantly depending on the halide ( $\text{I} < \text{Br} < \text{Cl}$ ).
- After completion, cool the reaction to room temperature and quench by adding water.
- Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to yield the desired product.
- Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

## Catalytic Cycle Visualization

The effectiveness of these cross-coupling reactions hinges on a palladium-based catalytic cycle. The initial oxidative addition step is typically rate-limiting and is most sensitive to the identity of the halide.



[Click to download full resolution via product page](#)

Simplified Suzuki-Miyaura Catalytic Cycle

## Conclusion

The choice between **3,5-diiodopyridine**, 3,5-dibromopyridine, and 3,5-dichloropyridine is a strategic decision dictated by project-specific needs.

- **3,5-Diiodopyridine** is the substrate of choice when mild reaction conditions are paramount, such as in the late-stage functionalization of complex molecules or when dealing with thermally sensitive functional groups. Its high cost, however, generally restricts its use to small-scale synthesis and discovery chemistry.
- 3,5-Dibromopyridine offers a pragmatic compromise, providing good reactivity for a variety of cross-coupling reactions at a moderate cost. It is often the default choice for routine synthetic applications.
- 3,5-Dichloropyridine is the most economical option, making it ideal for large-scale synthesis and initial route scouting where cost is a primary driver. Researchers must be prepared to invest more time in optimizing reaction conditions and employing more sophisticated catalyst systems to overcome its lower reactivity.

By understanding the interplay of cost and reactivity, chemists can make more informed decisions, optimizing their synthetic strategies for both chemical efficiency and economic viability.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 3. 3,5-二氯吡啶 98% | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 4. 3,5-Dichloropyridine | lookchem [[lookchem.com](http://lookchem.com)]
- 5. 3,5-Dibromopyridine price,buy 3,5-Dibromopyridine - chemicalbook [[m.chemicalbook.com](http://m.chemicalbook.com)]

- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comparative Guide to 3,5-Diiodopyridine and Other Dihalopyridines in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353092#comparative-cost-analysis-of-using-3-5-diiodopyridine-vs-other-dihalopyridines>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)